4-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide
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Overview
Description
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(2,4-dimethylphenoxymethyl)phenyl group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(2,4-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves:
Reactant Preparation: Ensuring high purity of 4-(2,4-dimethylphenoxymethyl)bromobenzene and magnesium.
Reaction Setup: Using large reactors equipped with inert gas systems to maintain an oxygen-free environment.
Reaction Control: Monitoring temperature and reaction time to maximize yield and minimize by-products.
Purification: Removing unreacted magnesium and by-products through filtration and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions like the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones in the presence of THF.
Alkyl Halides: Typically in the presence of a catalyst like nickel or palladium.
Coupling Reagents: Nickel or palladium catalysts in the presence of phosphine ligands.
Major Products
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to introduce the 4-(2,4-dimethylphenoxymethyl)phenyl group into complex molecules.
Pharmaceuticals: Synthesis of intermediates for drug development.
Material Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
Mechanism of Action
The compound acts as a nucleophile in chemical reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the 4-(2,4-dimethylphenoxymethyl)phenyl group, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
4-Methylphenylmagnesium Bromide: Another Grignard reagent with a methyl group on the phenyl ring.
4-(Methoxymethyl)phenylmagnesium Bromide: Similar structure but with a methoxy group instead of a dimethylphenoxy group.
Uniqueness
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,4-dimethylphenoxymethyl group, which can impart specific steric and electronic effects in reactions, potentially leading to different reactivity and selectivity compared to simpler Grignard reagents.
Properties
Molecular Formula |
C15H15BrMgO |
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Molecular Weight |
315.49 g/mol |
IUPAC Name |
magnesium;2,4-dimethyl-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BOYYKEHMHXGXKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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